Thalidomide-NH-C14-NH2 (hydrochloride) Thalidomide-NH-C14-NH2 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596109
InChI: InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H
SMILES:
Molecular Formula: C27H41ClN4O4
Molecular Weight: 521.1 g/mol

Thalidomide-NH-C14-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16596109

Molecular Formula: C27H41ClN4O4

Molecular Weight: 521.1 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-NH-C14-NH2 (hydrochloride) -

Specification

Molecular Formula C27H41ClN4O4
Molecular Weight 521.1 g/mol
IUPAC Name 4-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H
Standard InChI Key OBKYJLPSAHWVEJ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCCN.Cl

Introduction

Chemical Identity and Structural Features

Thalidomide-NH-C14-NH2 (hydrochloride) (molecular formula: C₂₇H₄₁ClN₄O₄; molecular weight: 521.09 g/mol) features a 14-carbon alkyl chain appended to the thalidomide backbone via amine linkages, with a hydrochloride salt improving solubility . The core structure retains the isoindoline-1,3-dione and piperidine-2,6-dione rings critical for CRBN interaction, while the C14 spacer provides flexibility for linker attachment in PROTAC designs .

Comparative Analysis with Shorter-Chain Analogs

PropertyThalidomide-NH-C14-NH2 (HCl)Thalidomide-NH-C6-NH2
Molecular Weight521.09 g/mol 372.4 g/mol
Carbon Chain Length146
SolubilityEnhanced (HCl salt) Moderate
PROTAC Linker UtilityHigh (longer linkers) Limited

The extended alkyl chain in the C14 variant permits integration into PROTACs targeting bulkier proteins, whereas shorter analogs like C6 may struggle with steric constraints .

Synthesis and Stability Considerations

Synthesis typically involves a multi-step process:

  • Thalidomide Backbone Modification: Introduction of amine groups at the phthalimide nitrogen via nucleophilic substitution or reductive amination .

  • Alkyl Chain Attachment: A 14-carbon diamine linker is conjugated, followed by hydrochloride salt formation to improve crystallinity .

Mechanism of Action: CRBN Recruitment and Protein Degradation

Thalidomide-NH-C14-NH2 (hydrochloride) operates through a dual mechanism:

Cereblon Binding

The compound’s glutarimide ring docks into CRBN’s hydrophobic pocket, a interaction validated by molecular docking studies . This binding recruits the E3 ubiquitin ligase complex, a prerequisite for PROTAC activity .

PROTAC Assembly and Target Engagement

As a CRBN ligand, the C14 derivative is conjugated via its terminal amine to a target protein ligand (e.g., kinase inhibitor) using a linker. The resultant heterobifunctional molecule induces ubiquitination and proteasomal degradation of the target . For example, THAL-SNS-032, a PROTAC linking this compound to the CDK inhibitor SNS-032, demonstrates selective degradation of CDK2/9 in cancer cells .

Biological Applications and Research Findings

Anticancer Activity

While direct data on Thalidomide-NH-C14-NH2 (hydrochloride) is sparse, related PROTACs exhibit potent antiproliferative effects. In leukemia models, THAL-SNS-032 achieved IC₅₀ values <100 nM, outperforming thalidomide alone .

Immunomodulation

Analogous to thalidomide, the compound may suppress TNF-α production, though its hydrolysis-resistant design could enhance duration of action compared to precursors .

Neurological and Inflammatory Diseases

PROTACs incorporating this ligand are being explored for neurodegenerative diseases (e.g., tau degradation in Alzheimer’s) and autoimmune disorders, capitalizing on CRBN’s ubiquity in human tissues .

Future Directions and Challenges

  • Target Expansion: Exploiting the C14 linker’s versatility to address undruggable targets (e.g., transcription factors) .

  • Stability Optimization: Incorporating non-hydrolyzable bonds (e.g., thioamides) to enhance half-life .

  • In Vivo Validation: Assessing bioavailability and toxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator